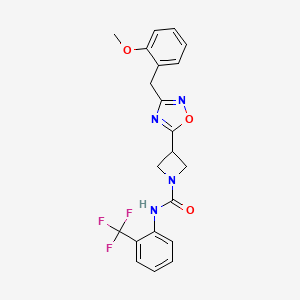

![molecular formula C16H9Cl2NO2S B2359522 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid CAS No. 338407-84-4](/img/structure/B2359522.png)

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

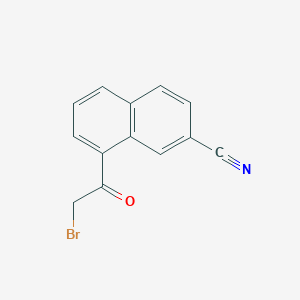

The compound “4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid” is a complex organic molecule. It contains a benzoic acid moiety attached to a thiazole ring, which is further substituted with a 3,4-dichlorophenyl group .

Synthesis Analysis

The synthesis of such a compound could potentially involve several steps, including the formation of the thiazole ring and the introduction of the 3,4-dichlorophenyl group. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, the benzoic acid moiety could participate in reactions typical for carboxylic acids, while the thiazole ring could undergo reactions typical for heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the polar carboxylic acid group could influence its solubility properties .Scientific Research Applications

Corrosion Inhibition

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid and related thiazole derivatives have been explored for their effectiveness in inhibiting corrosion, particularly in oil-well tubular steel in hydrochloric acid solutions. Studies utilizing potentiodynamic polarization and electrochemical impedance spectroscopy techniques indicate that these compounds act as mixed-type inhibitors and follow Langmuir adsorption isotherm on the steel surface, showcasing their potential in industrial applications (Yadav, Sharma, & Kumar, 2015).

Synthesis and Spectroscopic Identification

Research on the synthesis and identification of compounds containing the thiazole unit, such as this compound, has been conducted. These compounds have been characterized using IR, 1H-NMR, 13C- NMR, and DEPT-135 spectra, aiding in the understanding of their structural and chemical properties (Azeez & Hamad, 2017).

Pharmaceutical Applications

Thiazole derivatives, which include compounds similar to this compound, have been synthesized and assessed for their antimicrobial, anti-inflammatory, and analgesic activities. These compounds are of significant interest in pharmaceutical research for their potential therapeutic applications (Mays Neamah & Ibtissam K Jassim, 2022).

Solar Cell Technology

In the field of solar cell technology, thiazole-based compounds, including this compound, have been investigated for their role in improving energy conversion efficiency. These compounds are used in dye-sensitized solar cells (DSSCs), where they contribute to the light absorption and charge-transfer dynamics, significantly enhancing the solar cell's performance (Yang et al., 2016).

Chemical Synthesis and Characterization

These thiazole compounds are also significant in chemical synthesis, where their preparation and characterization involve various methods like IR, NMR spectroscopy, and X-ray diffraction. Understanding their chemical structure and properties is crucial for their application in different scientific fields (Aydin et al., 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit enzyme activity, while others may act as agonists or antagonists at specific receptors.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may be well-absorbed and distributed in the body . The compound’s molecular weight (267.107) also suggests that it may be metabolized and excreted efficiently .

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .

Properties

IUPAC Name |

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2S/c17-12-6-5-11(7-13(12)18)14-8-22-15(19-14)9-1-3-10(4-2-9)16(20)21/h1-8H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNQUKBNTOPTMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359448.png)

![1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide](/img/structure/B2359449.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2359450.png)

![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)

![N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2359462.png)